N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
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Overview
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a combination of thiophene, pyrazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The thiophene and pyrazole derivatives are then coupled with a benzene sulfonamide derivative through nucleophilic substitution reactions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Solvents: Methanol, dichloromethane, toluene
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic rings.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with various molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Receptor Binding: The pyrazole ring can interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-imidazol-1-yl)benzene-1-sulfonamide
- N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-triazol-1-yl)benzene-1-sulfonamide
Uniqueness
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is unique due to the presence of both thiophene and pyrazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse biological activities and applications in various fields .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-17(21,11-14-7-10-24-12-14)13-19-25(22,23)16-5-3-15(4-6-16)20-9-2-8-18-20/h2-10,12,19,21H,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQZTAOKDFKQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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